5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
1. Osteoarthritis Drug Development
5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one compounds, including the chemical , have been explored as potential inhibitors of ADAMTS-5 (Aggrecanase-2). These inhibitors are significant in the development of disease-modifying osteoarthritis drugs. Some of the compounds in this series have shown sub-micromolar ADAMTS-5 potency, making them promising candidates for further research in this area (Bursavich et al., 2007).
2. Synthesis and Biological Evaluation
A series of 5′-phenyl-3′H-spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one analogs, similar to the specified compound, were synthesized and evaluated for their Bcl-2 protein inhibitory activities. Among these, some compounds showed good binding affinities to Bcl-xL and Mcl-1, suggesting potential as new lead compounds in this area of research (Liu et al., 2013).
3. Anticancer Activity
The synthesis and evaluation of anticancer activity of spiro[Thiazolidinone-Isatin] conjugates, which are closely related to the compound , have been reported. Some of these derivatives have shown significant in vitro anticancer activity, indicating their potential in cancer treatment (Kaminskyy et al., 2011).
4. Antidepressant and Anticonvulsant Activities
Spiro(indolone‐3,2′‐[1,3,4]thiadiazol)‐2‐ones, which are structurally similar to the compound , have been synthesized and evaluated for antidepressant and anticonvulsant activities. These compounds provide insights into potential therapeutic applications in neuropsychiatric disorders (Hassan et al., 2011).
5. Novel Spiro Compounds Synthesis
Research has also focused on synthesizing novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Hosseini et al., 2021).
properties
Product Name |
5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one |
---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5'-(4-methylphenyl)spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one |
InChI |
InChI=1S/C16H13N3OS/c1-10-6-8-11(9-7-10)14-18-19-16(21-14)12-4-2-3-5-13(12)17-15(16)20/h2-9,19H,1H3,(H,17,20) |
InChI Key |
BBMMLAFHBKDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.